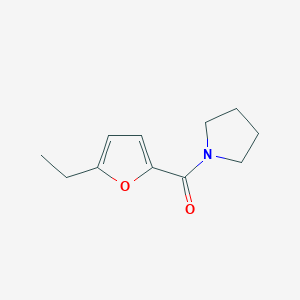
N-methyl-N,3-diphenyl-1,2-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N,3-diphenyl-1,2-oxazole-5-carboxamide, commonly known as DPhox, is a chemical compound that has gained significant attention in the field of organic synthesis. DPhox is a versatile ligand that has been used in various catalytic reactions, including cross-coupling reactions, C-H bond activation, and asymmetric synthesis.
Mécanisme D'action
The mechanism of action of DPhox in catalytic reactions involves its coordination with a metal catalyst, which then facilitates the reaction by stabilizing the transition state. In cross-coupling reactions, DPhox acts as a bidentate ligand, coordinating with the metal catalyst through both nitrogen and oxygen atoms. In C-H bond activation, DPhox coordinates with the metal catalyst through the oxygen atom, facilitating the activation of the C-H bond.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of DPhox. However, it has been shown to be non-toxic and non-carcinogenic, making it a safe compound for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DPhox is its versatility in catalytic reactions. It has been shown to be effective in various reactions, making it a valuable tool for organic chemists. Additionally, the synthesis of DPhox is a straightforward and efficient process, making it easily accessible for laboratory experiments.
However, there are also limitations to the use of DPhox in laboratory experiments. One limitation is its sensitivity to air and moisture, which can affect its reactivity. Additionally, the cost of DPhox can be relatively high, making it less accessible for some researchers.
Orientations Futures
There are several future directions for the use of DPhox in scientific research. One direction is the development of new catalytic reactions using DPhox as a ligand. Additionally, there is potential for the use of DPhox in the synthesis of new natural products. Further research is also needed to explore the biochemical and physiological effects of DPhox.
Conclusion
In conclusion, DPhox is a versatile ligand that has been extensively used in scientific research, particularly in the field of organic synthesis. Its efficient synthesis and effectiveness in various catalytic reactions make it a valuable tool for organic chemists. Further research is needed to explore the potential applications of DPhox in catalytic reactions and the synthesis of new natural products.
Méthodes De Synthèse
DPhox can be synthesized through a multistep process that involves the reaction of diphenylamine with methyl chloroformate in the presence of a base, followed by the addition of oxalyl chloride and then ammonia. The resulting product is then treated with acetic anhydride to obtain DPhox. The synthesis of DPhox is a straightforward and efficient process, making it a popular choice for organic chemists.
Applications De Recherche Scientifique
DPhox has been extensively used in scientific research, particularly in the field of organic synthesis. It has been shown to be an effective ligand in various catalytic reactions, including palladium-catalyzed cross-coupling reactions, copper-catalyzed C-H bond activation, and asymmetric synthesis. DPhox has also been used in the synthesis of various natural products, including alkaloids and terpenes.
Propriétés
IUPAC Name |
N-methyl-N,3-diphenyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-19(14-10-6-3-7-11-14)17(20)16-12-15(18-21-16)13-8-4-2-5-9-13/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAUBZHBXOFSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N,3-diphenyl-1,2-oxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)




![1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7558545.png)
![N-[(5-bromothiophen-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7558550.png)

![3-bromo-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7558568.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7558571.png)

![N-benzyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7558582.png)
